molecular formula C11H10BrNO3 B1414328 Ethyl 6-bromo-2-cyano-3-methoxybenzoate CAS No. 1807164-63-1

Ethyl 6-bromo-2-cyano-3-methoxybenzoate

Cat. No.: B1414328
CAS No.: 1807164-63-1
M. Wt: 284.11 g/mol
InChI Key: IDPXKDMNCYJPHS-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-cyano-3-methoxybenzoate is a substituted benzoate ester characterized by a bromine atom at the 6-position, a cyano group at the 2-position, and a methoxy group at the 3-position of the benzene ring, with an ethyl ester moiety at the 1-position. Its molecular formula is C₁₁H₁₀BrNO₃, and its molecular weight is 284.11 g/mol (calculated). This compound is structurally complex due to the combination of electron-withdrawing (cyano, bromo) and electron-donating (methoxy) substituents, which influence its reactivity, solubility, and applications in synthetic chemistry .

Key synthetic routes likely involve:

  • Esterification of the corresponding benzoic acid derivative.
  • Electrophilic aromatic substitution for bromine introduction.
  • Cyanation reactions to install the nitrile group.

Properties

IUPAC Name

ethyl 6-bromo-2-cyano-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-3-16-11(14)10-7(6-13)9(15-2)5-4-8(10)12/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPXKDMNCYJPHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1C#N)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-2-cyano-3-methoxybenzoate typically involves the bromination of ethyl 2-cyano-3-methoxybenzoate. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 6-position of the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2-cyano-3-methoxybenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives, such as ethyl 6-amino-2-cyano-3-methoxybenzoate.

    Reduction: Formation of ethyl 6-bromo-2-amino-3-methoxybenzoate.

    Hydrolysis: Formation of 6-bromo-2-cyano-3-methoxybenzoic acid.

Scientific Research Applications

Ethyl 6-bromo-2-cyano-3-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-2-cyano-3-methoxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine and cyano groups can influence its binding affinity and specificity towards these targets, thereby affecting its biological activity.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares ethyl 6-bromo-2-cyano-3-methoxybenzoate with two analogs: ethyl 2-methoxybenzoate (simplified structure) and methyl 6-amino-2-bromo-3-methoxybenzoate (a brominated amino derivative).

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Solubility in Ethanol Melting Point (°C) Applications
This compound C₁₁H₁₀BrNO₃ 284.11 2-CN, 3-OCH₃, 6-Br, COOEt Low Not reported Pharmaceutical intermediate
Ethyl 2-methoxybenzoate C₁₀H₁₂O₃ 180.20 2-OCH₃, COOEt High -9 to -8 Flavoring agent, synthesis
Methyl 6-amino-2-bromo-3-methoxybenzoate C₉H₁₀BrNO₃ 260.09 2-Br, 3-OCH₃, 6-NH₂, COOCH₃ Moderate Not reported Drug intermediate

Key Observations:

  • Molecular Weight: The target compound has the highest molecular weight due to the bromine and cyano substituents.
  • Solubility: Ethyl 2-methoxybenzoate exhibits high ethanol solubility due to its simpler structure, whereas the bromo-cyano derivative’s polarity reduces solubility.

Research Findings and Trends

  • Synthetic Efficiency: Modern methods, such as flow chemistry, could optimize the multi-step synthesis of bromo-cyano benzoates by enhancing yield and reducing side reactions .
  • Crystallography : SHELX programs are instrumental in resolving the crystal structures of such compounds, aiding in understanding substituent effects on molecular packing .
  • Stability: The cyano group’s stability under acidic conditions contrasts with the amino group’s susceptibility to oxidation, impacting storage and reaction design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-bromo-2-cyano-3-methoxybenzoate
Reactant of Route 2
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Ethyl 6-bromo-2-cyano-3-methoxybenzoate

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